

Introduction: Unveiling a Versatile Chemical Synthon

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Compound of Interest

Compound Name: METHYL 2-PENTYNOATE

CAS No.: 24342-04-9

Cat. No.: B153096

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Methyl 2-pentynoate (CAS No. 24342-04-9) is a bifunctional organic molecule that serves as a highly valuable building block in modern organic synthesis. Possessing both an activated alkyne and an ester functional group, it offers a unique combination of reactivity and structural features. For researchers, scientists, and professionals in drug development, this compound represents a strategic starting point for the construction of complex molecular architectures. The inherent linearity and reactivity of the alkyne moiety make it a powerful tool for creating rigid scaffolds, while the ester group provides a handle for further derivatization or hydrolysis. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, grounded in established chemical principles to empower its strategic use in research and development.

Section 1: Core Physicochemical & Structural Data

Accurate identification and understanding of a compound's fundamental properties are prerequisites for its successful application in any experimental setting. The key identifiers and physicochemical properties of **Methyl 2-pentynoate** are summarized below.

Property	Value	Source
CAS Number	24342-04-9	[1][2][3]
Molecular Formula	C ₆ H ₈ O ₂	[1][3][4]
Molecular Weight	112.13 g/mol	[1][4]
IUPAC Name	methyl pent-2-ynoate	[3]
Synonyms	2-Pentynoic acid, methyl ester	[1][2]
Density	0.9630 g/cm ³ (estimate)	[5]
Boiling Point	~150.05°C (estimate)	[5]
Canonical SMILES	<chem>CCC#CC(=O)OC</chem>	[3][4]
InChIKey	PUMCQAGLTAGULO-UHFFFAOYSA-N	[3][4]
Solubility	Slightly soluble in water (3.8 g/L at 25°C)	[4]

Section 2: Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for verifying the identity and purity of **Methyl 2-pentynoate** before its use in sensitive synthetic applications. The following sections detail the expected spectral characteristics based on its molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.

- **C≡C Stretch:** A sharp, medium-to-weak absorption is expected in the range of 2200-2260 cm⁻¹. The conjugation with the carbonyl group slightly influences its position and intensity. Its presence is a key indicator of the internal alkyne.
- **C=O Stretch:** A strong, sharp absorption band characteristic of an α,β-unsaturated ester is anticipated around 1715-1730 cm⁻¹. This is typically shifted to a lower wavenumber

compared to a saturated ester due to conjugation.

- C-O Stretch: A strong band will appear in the 1200-1300 cm^{-1} region, corresponding to the C-O single bond stretching of the ester group.
- C-H Stretches: Absorptions from the sp^3 hybridized C-H bonds of the methyl and ethyl groups will be observed just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - $-\text{OCH}_3$: A sharp singlet integrating to 3 protons is expected around δ 3.7 ppm.
 - $-\text{CH}_2-\text{CH}_3$: The ethyl group will manifest as a quartet around δ 2.2-2.4 ppm (2H, methylene adjacent to the alkyne) and a corresponding triplet around δ 1.1-1.2 ppm (3H, terminal methyl).
- ^{13}C NMR:
 - $\text{C}=\text{O}$: The ester carbonyl carbon signal is expected in the downfield region, around δ 155-165 ppm.
 - $\text{C}\equiv\text{C}$: Two distinct signals for the alkyne carbons will appear in the range of δ 70-90 ppm.
 - $-\text{OCH}_3$: The methyl ester carbon will have a signal around δ 52 ppm.
 - $-\text{CH}_2\text{CH}_3$: Signals for the ethyl group carbons will be present in the upfield region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

- Molecular Ion (M^+): The parent peak should be observed at an m/z ratio of 112, corresponding to the molecular weight of the compound.[\[1\]](#)[\[4\]](#)

- **Key Fragments:** Common fragmentation pathways for esters include the loss of the methoxy group ($-\text{OCH}_3$, M-31) and the carbomethoxy group ($-\text{COOCH}_3$, M-59), leading to significant peaks at m/z 81 and 53, respectively.

Section 3: Synthesis Protocol: Fischer Esterification

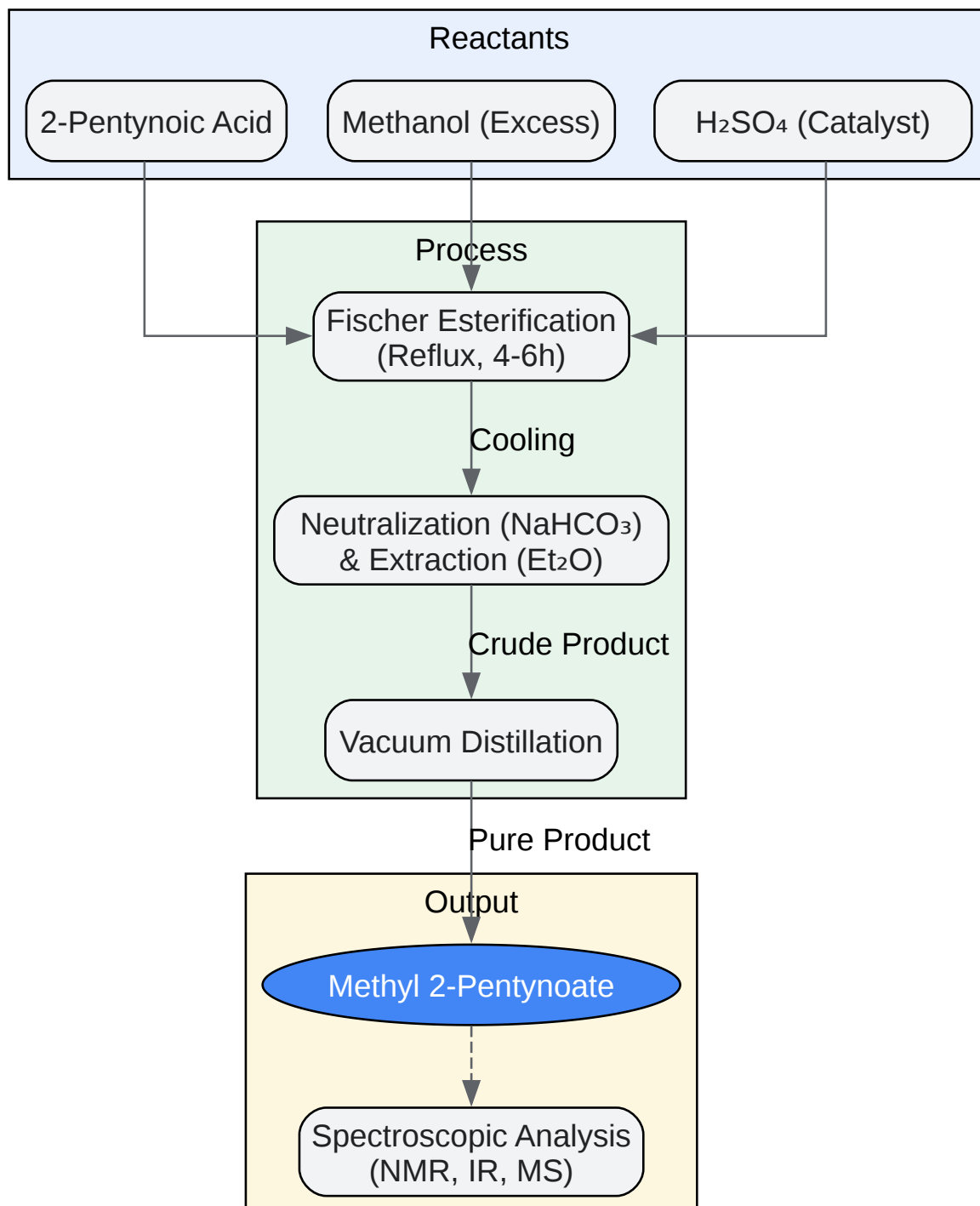
A standard and reliable method for preparing **Methyl 2-pentynoate** is the Fischer esterification of 2-pentynoic acid with methanol, catalyzed by a strong acid. This equilibrium-driven process requires careful control to achieve high yields.

Detailed Step-by-Step Methodology

- **Reactor Setup:** To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-pentynoic acid (0.1 mol, 9.81 g).
- **Reagent Addition:** Add anhydrous methanol (100 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (1-2 mL) as the catalyst while stirring in an ice bath. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
- **Reaction:** Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The use of excess methanol helps drive the equilibrium towards the product side.
- **Quenching and Workup:** After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold saturated sodium bicarbonate (NaHCO_3) solution to neutralize the acidic catalyst.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The organic layers are combined.
- **Washing:** Wash the combined organic layers with brine (50 mL) to remove residual water and inorganic salts.
- **Drying and Concentration:** Dry the organic phase over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product is purified by vacuum distillation to yield pure **Methyl 2-pentynoate**.

Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **Methyl 2-pentynoate**.

Section 4: Key Chemical Transformations

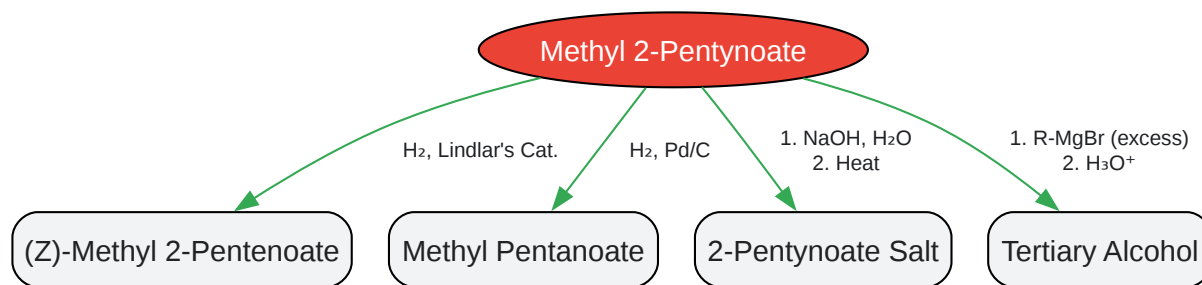
The synthetic utility of **Methyl 2-pentynoate** stems from the distinct reactivity of its two functional groups. The alkyne, in particular, serves as a versatile handle for molecular elaboration.

Protocol: Selective Hydrogenation to (Z)-Methyl 2-Pentenoate

The stereoselective reduction of the alkyne to a cis (or Z)-alkene is a crucial transformation in synthesis, often accomplished using a poisoned catalyst.

- **Catalyst Preparation:** Prepare Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) by adding it to a hydrogenation flask.
- **Reaction Setup:** Dissolve **Methyl 2-pentynoate** (10 mmol) in a suitable solvent such as ethyl acetate or hexane. Add this solution to the flask containing the catalyst.
- **Hydrogenation:** Purge the flask with hydrogen gas (H_2) and maintain a hydrogen atmosphere (typically using a balloon). The reaction is stirred vigorously at room temperature.
- **Monitoring:** The reaction is monitored by TLC or GC to observe the disappearance of the starting material and the formation of the product. It is critical to stop the reaction once the starting material is consumed to prevent over-reduction to the alkane.
- **Workup:** Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield (Z)-Methyl 2-pentenoate. The stereoselectivity of this reaction is high due to the mechanism of hydrogen delivery from the catalyst surface.^[6]

Reactivity Map



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Caption: Key reactions of **Methyl 2-pentynoate**.

Section 5: Strategic Applications in Drug Development

While not an active pharmaceutical ingredient itself, **Methyl 2-pentynoate** is a valuable intermediate. Its utility in drug development lies in its function as a scaffold or linker. The rigid, linear geometry of the pentynoate backbone can be exploited to control the spatial orientation of pharmacophores in a drug candidate, which is a critical aspect of rational drug design.

- **Scaffold Synthesis:** The alkyne can participate in powerful C-C bond-forming reactions like Sonogashira or Glaser couplings to build larger, conjugated systems often found in anticancer or antiviral agents.
- **Bioorthogonal Chemistry:** Following modification, the alkyne functionality is a key player in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), used for conjugating molecules to biomacromolecules in proteomics and drug delivery.^[1]
- **Heterocycle Formation:** The activated alkyne is a precursor for the synthesis of various five- and six-membered heterocyclic rings, which are privileged structures in medicinal chemistry due to their prevalence in existing drugs.

Section 6: Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. While specific GHS data for **Methyl 2-pentynoate** is limited, data for the closely related analogue, Methyl 2-pentenoate, provides a strong basis for hazard assessment.[7]

GHS Hazard Classification (Proxy-Based)

- H315: Causes skin irritation.[7]
- H319: Causes serious eye irritation.[7]
- H335: May cause respiratory irritation.[7]

Recommended Safety Protocols

- Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Avoid contact with skin, eyes, and clothing. Prevent breathing vapors. Keep away from heat, sparks, and open flames.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 7: References

- PubChem. (n.d.). Methyl 2-pentenoate. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). Methyl 2-methyl-2-pentenoate. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- PrepChem.com. (n.d.). Synthesis of methyl (Z)-5-hydroxy-2-pentenoate. Retrieved from [\[Link\]](#)

- PrepChem.com. (n.d.). Synthesis of ethyl-2-methyl-pentanoate. Retrieved from [[Link](#)]
- Mol-Instincts. (n.d.). **METHYL 2-PENTYNOATE** CAS 24342-04-9 wiki. Retrieved from [[Link](#)]
- CAS Common Chemistry. (n.d.). 2-Pentynoic acid, methyl ester. American Chemical Society. Retrieved from [[Link](#)]
- FooDB. (2010). Showing Compound Methyl (\pm)-2-methylpentanoate (FDB015095). Retrieved from [[Link](#)]
- Penta Chemicals. (2025). 4-Methyl-2-pentanone - SAFETY DATA SHEET. Retrieved from [[Link](#)]
- PubChem. (n.d.). Methyl 2-methylpentanoate. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- The Good Scents Company. (n.d.). methyl 2-pentenoate, 818-59-7. Retrieved from [[Link](#)]
- The Good Scents Company. (n.d.). 2-pentyl 2-methyl pentanoate, 90397-36-7. Retrieved from [[Link](#)]
- Homework.Study.com. (n.d.). Give the major organic product of each reaction of methyl pentanoate with the following reagents.... Retrieved from [[Link](#)]
- PubChem. (n.d.). 2-Pentynoic acid, methyl ester. National Center for Biotechnology Information. Retrieved from [[Link](#)]
- Filo. (2025). Give the products of reaction of methyl pentanoate with each of.... Retrieved from [[Link](#)]

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Sources

- [1. scbt.com \[scbt.com\]](https://scbt.com)
- [2. CAS Common Chemistry \[commonchemistry.cas.org\]](https://commonchemistry.cas.org)
- [3. 2-Pentynoic acid, methyl ester | C₆H₈O₂ | CID 90470 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- [4. guidechem.com \[guidechem.com\]](https://guidechem.com)
- [5. METHYL 2-PENTYNOATE CAS#: 24342-04-9 \[m.chemicalbook.com\]](https://m.chemicalbook.com)
- [6. prepchem.com \[prepchem.com\]](https://prepchem.com)
- [7. Methyl 2-pentenoate | C₆H₁₀O₂ | CID 5364718 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
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